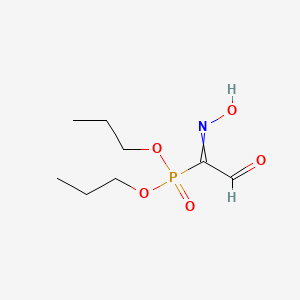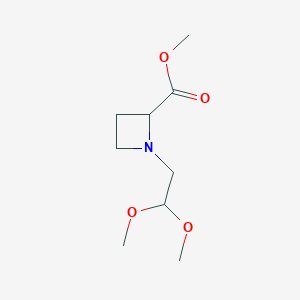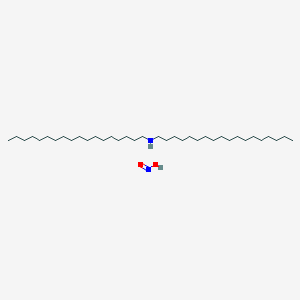
N-(3-Indolylmethyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Indolylmethyl)isonicotinamide is a chemical compound that features an indole ring attached to an isonicotinamide moiety The indole ring is a common structural motif in many natural products and pharmaceuticals, while isonicotinamide is a derivative of isonicotinic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Indolylmethyl)isonicotinamide typically involves the reaction of 3-indolylmethylamine with isonicotinic acid or its derivatives. One common method is the condensation reaction between 3-indolylmethylamine and isonicotinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(3-Indolylmethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group in isonicotinic acid derivatives can be reduced to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino derivatives of isonicotinic acid.
Substitution: Various substituted amides depending on the nucleophile used.
科学研究应用
N-(3-Indolylmethyl)isonicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of N-(3-Indolylmethyl)isonicotinamide is not fully understood, but it is believed to interact with various molecular targets due to its indole and isonicotinamide moieties. The indole ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The isonicotinamide group may also interact with biological targets, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
N-(3-Indolylmethyl)nicotinamide: Similar structure but with a nicotinamide moiety instead of isonicotinamide.
Indole-3-carboxamide: Lacks the isonicotinamide group but retains the indole structure.
Isonicotinamide derivatives: Various derivatives with different substituents on the isonicotinamide moiety.
Uniqueness
N-(3-Indolylmethyl)isonicotinamide is unique due to the combination of the indole and isonicotinamide groups, which may confer distinct biological and chemical properties. This dual functionality can make it a versatile compound for various applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
63183-54-0 |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC 名称 |
N-(1H-indol-3-ylmethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C15H13N3O/c19-15(11-5-7-16-8-6-11)18-10-12-9-17-14-4-2-1-3-13(12)14/h1-9,17H,10H2,(H,18,19) |
InChI 键 |
HBYPRIJOUWKSRV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CNC(=O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Ethyl-3-methylnaphtho[1,2-B]thiophene](/img/structure/B14514623.png)
![1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14514627.png)


![5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14514647.png)

![1,2,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14514663.png)






